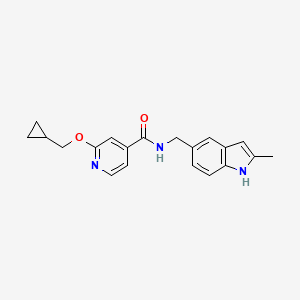

2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is involved in gene regulation and is frequently overexpressed in various cancers, making it a promising target for cancer therapy.

Scientific Research Applications

PET Agents for Imaging in Alzheimer's Disease

The synthesis of carbon-11-labeled isonicotinamides demonstrates potential applications as PET (Positron Emission Tomography) agents for imaging the GSK-3 enzyme in Alzheimer's disease. The compounds, including variations like 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide, were synthesized with high radiochemical yield and purity, showcasing their relevance in neuroimaging and the study of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Dearomatisation in Heterocyclic Chemistry

Research on isonicotinamides has also focused on the cyclisation of heterocyclic compounds, leading to the synthesis of spirocyclic compounds. This work illustrates the significance of isonicotinamide derivatives in the field of organic chemistry, particularly in the dearomatisation and coupling of nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).

Co-crystal Formation with Carboxylic Acids

The use of isonicotinamide to form co-crystals with various carboxylic acids highlights its utility in pharmaceutical chemistry. These co-crystals exhibit unique structural characteristics and could potentially modify the physical properties of the constituent molecules, such as solubility and stability, which are critical in drug formulation and development (Lemmerer & Fernandes, 2012).

Cyclooxygenase Inhibition

Research into indole derivatives, including those similar to 2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide, has shown that these compounds can act as potent cyclooxygenase inhibitors. This has implications for the development of anti-inflammatory and analgesic drugs, as these compounds exhibit significant activity in inhibiting the COX enzymes, pivotal in the inflammatory process (Blobaum et al., 2013).

Antimicrobial and Antitubercular Activity

Novel isatinyl thiosemicarbazones derivatives, structurally related to isonicotinamides, have been synthesized and evaluated for their anti-HIV and anti-tubercular activities. This research underscores the potential of isonicotinamide derivatives in the treatment of infectious diseases, particularly in the context of HIV-TB co-infection (Banerjee et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, integral to the formation of C3 and C5 convertase .

Mode of Action

The compound acts as an inhibitor of FB . By inhibiting FB, it prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .

Biochemical Pathways

The compound affects the alternative pathway (AP) of the complement system . The AP is a key contributor to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Pharmacokinetics

It is noted that selective orally bioavailable inhibitors of fb have been sought after, suggesting that this compound may also possess such properties .

Result of Action

By inhibiting FB and disrupting the AP of the complement system, the compound can potentially alleviate the symptoms of diseases mediated by the AP . This includes diseases like age-related macular degeneration, PNH, aHUS, and various glomerular diseases .

properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-8-17-9-15(4-5-18(17)23-13)11-22-20(24)16-6-7-21-19(10-16)25-12-14-2-3-14/h4-10,14,23H,2-3,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOZIOOWGMTCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)

![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)